N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide
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Overview
Description
N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a thiophene sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazine ring, followed by the introduction of the pyrrolidine moiety. The final step involves the sulfonation of the thiophene ring to introduce the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyridazine derivatives, such as:
- N-{4-[6-(Pyrrolidin-1-YL)pyrimidin-3-YL]phenyl}thiophene-2-sulfonamide
- N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}furan-2-sulfonamide
- N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-carboxamide .
Uniqueness
What sets N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene sulfonamide group, in particular, enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C18H18N4O2S2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C18H18N4O2S2/c23-26(24,18-4-3-13-25-18)21-15-7-5-14(6-8-15)16-9-10-17(20-19-16)22-11-1-2-12-22/h3-10,13,21H,1-2,11-12H2 |
InChI Key |
KIIIUFNXKWWABC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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